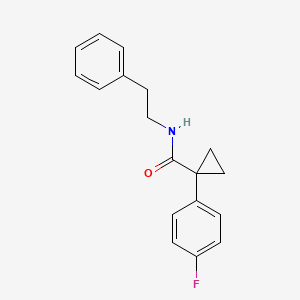

![molecular formula C10H22ClNO B2635381 3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride CAS No. 2375273-22-4](/img/structure/B2635381.png)

3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride, also known as AZD-5213, is a small molecule drug that has been developed as a potential treatment for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The drug works by targeting a specific receptor in the lungs, known as the muscarinic M3 receptor, which is involved in the contraction of smooth muscle cells in the airways. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 3-[(2-Methylpropan-2-yl)oxy]azepane hydrochloride is involved in the synthesis and characterization of complex organic compounds. For instance, 1-Oxo-1,2,3,4-tetrahydrocarbazoles react with hydroxylamine hydrochloride yielding unknown azepanes, which are characterized by various spectroscopic techniques (Danish & Prasad, 2006).

- The compound is also part of the synthesis process of new azepanedione oximes. These compounds are synthesized from azepan-2-ones and exhibit interesting pharmacological properties, notably actions on the central nervous system (EL FROM, Péra, Leclerc, & Pitta, 2003).

Applications in Medicinal Chemistry

- 3-[(2-Methylpropan-2-yl)oxy]azepane hydrochloride derivatives have been evaluated for their inhibitory activity against protein kinases, a crucial target in drug development for various diseases. Novel azepane derivatives were designed based on molecular modeling and showed significant inhibitory activity and plasma stability (Breitenlechner et al., 2004).

Photoreactions and Material Science

- The compound is involved in photochemical reactions. For example, irradiation of benzofurazan in the presence of methanol yields azepine derivatives, indicating its role in complex organic synthesis and possibly in material science (Georgarakis, Rosenkranz, & Schmid, 1971).

- It also plays a role in the synthesis of derivatives of 2‐(Hydroxymethyl)propane‐1,2,3‐triol (Isoerythritol), which are used to access tetrafunctional derivatives, signifying its importance in organic synthesis and chemical modifications (Friedrich, Savchenko, Wächtler, & Meijere, 2003).

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]azepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-5-7-11-8-9;/h9,11H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPKRCXNCXRQFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCCCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

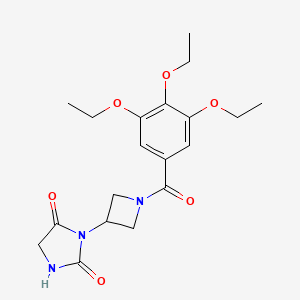

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2635300.png)

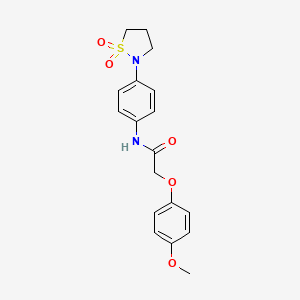

![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)

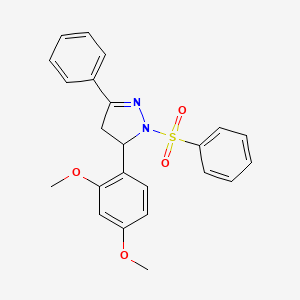

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide](/img/structure/B2635307.png)

![2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2635308.png)

![1-[3-(4-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2635312.png)

![2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B2635314.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2635316.png)

![Methyl 3-{[2-({2-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2635317.png)

![N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2635319.png)

![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2635321.png)